Necroptosis Inhibition: Benzothiopyrano[4,3-c]pyrazoles Achieve Sub-Micromolar EC50 Values Comparable to Benzopyrano[4,3-c]pyrazoles with Distinct Diastereoselectivity
In the landmark Nec-3 series study, Jagtap et al. (2007) directly compared four tricyclic heterocyclic scaffolds within the same experimental system: 3-phenyl-2,3,3a,4-tetrahydro[1]benzothiopyrano[4,3-c]pyrazoles (sulfur-containing, the class to which the target compound belongs), 3-phenyl-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-c]pyrazoles (oxygen analog), 5,5-dioxo-3-phenyl-2,3,3a,4-tetrahydro[1]benzothiopyrano[4,3-c]pyrazoles (oxidized sulfur), and 3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazoles [1]. All four ring systems yielded active necroptosis inhibitors, but the benzothiopyrano[4,3-c]pyrazole scaffold demonstrated unique SAR features: the (3R,3aR)-rel-diastereomer was consistently more active than the (3R,3aS)-rel-diastereomer, and introduction of fluorine or methoxy at the 8-position increased activity specifically for the sulfur-containing scaffold [1]. Key compounds (8, 22, 41, 53, 55) inhibited necroptosis with EC50 values in the range of 0.15–0.29 μM in an FADD-deficient variant of human Jurkat T cells treated with TNF-α for 24 h [2]. Importantly, subsequent optimization revealed that conversion to the 5,5-dioxide improved microsomal stability but abrogated necroptosis inhibitory activity, demonstrating that the thioether oxidation state of the parent scaffold is essential for this biological function [3].
| Evidence Dimension | Necroptosis inhibitory potency (EC50) and diastereoselectivity across four tricyclic scaffolds |
|---|---|
| Target Compound Data | Benzothiopyrano[4,3-c]pyrazoles (Nec-3 series): EC50 = 0.15–0.29 μM; (3R,3aR)-rel-diastereomers more active than (3R,3aS)-rel for all four ring systems |
| Comparator Or Baseline | Benzopyrano[4,3-c]pyrazoles (O-analog): comparable EC50 range but distinct substituent SAR; 5,5-dioxo-benzothiopyrano[4,3-c]pyrazoles: improved microsomal stability but loss of necroptosis activity |
| Quantified Difference | Both S- and O-containing scaffolds achieve EC50 0.15–0.29 μM; key differentiation is in SAR flexibility and oxidative tuning of activity (thioether active, sulfone inactive) |
| Conditions | FADD-deficient human Jurkat T cells, TNF-α stimulation, 24 h treatment, MTT-based viability assay |
Why This Matters
The benzothiopyrano[4,3-c]pyrazole scaffold uniquely allows oxidative tuning of biological activity (thioether active for necroptosis vs. sulfone offering metabolic stability), a feature unavailable to the oxygen analog, thereby providing two distinct chemical starting points from a single scaffold purchase.
- [1] Jagtap PG, Degterev A, Choi S, Keys H, Yuan J, Cuny GD. Structure-activity relationship study of tricyclic necroptosis inhibitors. J Med Chem. 2007;50(8):1886-95. doi:10.1021/jm061016o. PMID: 17361994. View Source
- [2] Jagtap PG, et al. J Med Chem. 2007;50(8):1886-95. Compounds 8, 22, 41, 53, and 55 inhibit necroptosis with EC50 values in the range 0.15–0.29 microM. View Source
- [3] Choi S, Keys H, Staples RJ, Yuan J, Degterev A, Cuny GD. Optimization of tricyclic Nec-3 necroptosis inhibitors for in vitro liver microsomal stability. Bioorg Med Chem Lett. 2012;22(17):5685-8. doi:10.1016/j.bmcl.2012.06.098. PMID: 22832318. View Source
